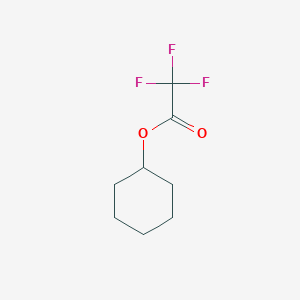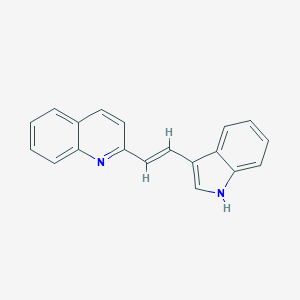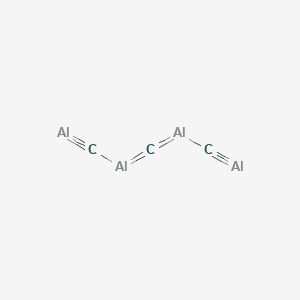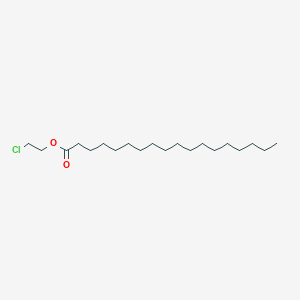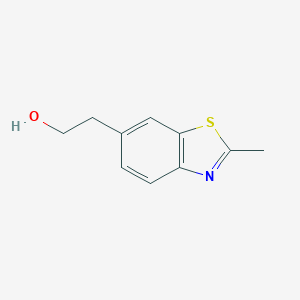
2-(2-Methyl-1,3-benzothiazol-6-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methyl-1,3-benzothiazol-6-yl)ethanol is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzothiazole derivatives and has been found to exhibit a range of biological activities.
Wirkmechanismus
The mechanism of action of 2-(2-Methyl-1,3-benzothiazol-6-yl)ethanol is not fully understood. However, it has been proposed that the compound exerts its biological effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer progression. It has also been shown to activate the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2-(2-Methyl-1,3-benzothiazol-6-yl)ethanol has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of cancer cells and reduce inflammation. Animal studies have shown that the compound can improve cognitive function and protect against neurodegeneration. Additionally, the compound has been shown to have anti-viral and anti-bacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(2-Methyl-1,3-benzothiazol-6-yl)ethanol in lab experiments is its wide range of biological activities. The compound has been shown to exhibit anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties, making it a versatile tool for researchers. Additionally, the compound has been found to be relatively safe and non-toxic, making it suitable for use in in vitro and in vivo studies.
However, there are also limitations to using 2-(2-Methyl-1,3-benzothiazol-6-yl)ethanol in lab experiments. One limitation is that the mechanism of action of the compound is not fully understood, which can make it difficult to interpret the results of experiments. Additionally, the compound can be difficult to synthesize, which can limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on 2-(2-Methyl-1,3-benzothiazol-6-yl)ethanol. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Further studies are needed to determine the optimal dosage and administration of the compound for these applications.
Another area of interest is the development of new synthesis methods for the compound. This could increase its availability for research purposes and potentially lead to the development of new therapeutic agents.
Finally, there is a need for further studies on the mechanism of action of 2-(2-Methyl-1,3-benzothiazol-6-yl)ethanol. Understanding how the compound exerts its biological effects could lead to the development of new drugs with improved efficacy and safety profiles.
Synthesemethoden
The synthesis of 2-(2-Methyl-1,3-benzothiazol-6-yl)ethanol can be achieved through several methods, including the reaction of 2-aminobenzothiazole with ethylene oxide in the presence of a base, or the reaction of 2-mercaptobenzothiazole with ethylene oxide in the presence of a base. Both methods result in the formation of the desired compound with high yield and purity.
Wissenschaftliche Forschungsanwendungen
2-(2-Methyl-1,3-benzothiazol-6-yl)ethanol has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. Additionally, it has been shown to have neuroprotective effects and to improve cognitive function. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
1439-72-1 |
|---|---|
Produktname |
2-(2-Methyl-1,3-benzothiazol-6-yl)ethanol |
Molekularformel |
C10H11NOS |
Molekulargewicht |
193.27 g/mol |
IUPAC-Name |
2-(2-methyl-1,3-benzothiazol-6-yl)ethanol |
InChI |
InChI=1S/C10H11NOS/c1-7-11-9-3-2-8(4-5-12)6-10(9)13-7/h2-3,6,12H,4-5H2,1H3 |
InChI-Schlüssel |
LNMXUZSATGFHQK-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(S1)C=C(C=C2)CCO |
Kanonische SMILES |
CC1=NC2=C(S1)C=C(C=C2)CCO |
Synonyme |
6-Benzothiazoleethanol,2-methyl-(7CI,8CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



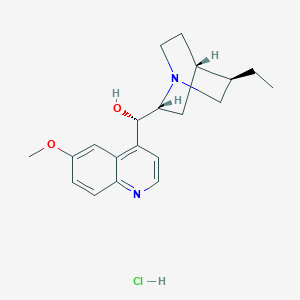
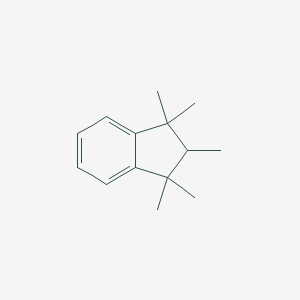
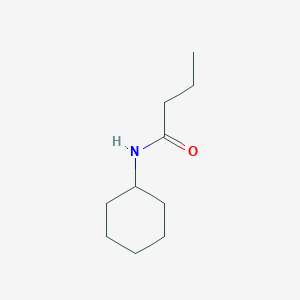
![2-Oxazolin-5-one, 4-[p-(dimethylamino)benzylidene]-2-phenyl-](/img/structure/B75654.png)
![2-[2-(Phenylthio)Phenyl]Acetic Acid](/img/structure/B75655.png)
